4,6-Dichloro-2-ethyl-5-methylpyrimidine
Overview
Description
4,6-Dichloro-2-ethyl-5-methylpyrimidine is a heterocyclic organic compound with the molecular formula C₇H₈Cl₂N₂. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 2, and a methyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-ethyl-5-methylpyrimidine typically involves the chlorination of 2-ethyl-5-methylpyrimidine. One common method includes the reaction of 2-ethyl-5-methylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms at positions 4 and 6 with chlorine atoms .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-ethyl-5-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products formed are derivatives of this compound, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-2-ethyl-5-methylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in target organisms.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-ethyl-5-methylpyrimidine depends on its specific application:
Pharmaceuticals: It may act by inhibiting key enzymes or receptors in biological pathways, leading to therapeutic effects.
Agrochemicals: The compound can disrupt essential processes in pests or weeds, such as protein synthesis or cell division.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Similar in structure but lacks the ethyl group at position 2.
4,6-Dichloro-5-methylpyrimidine: Similar but lacks the ethyl group at position 2 and has a different substitution pattern.
Uniqueness
4,6-Dichloro-2-ethyl-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with chlorine atoms, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUGIQDTXNTOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41026-91-9 | |
Record name | 4,6-dichloro-2-ethyl-5-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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